molecular formula C15H17ClN2O2 B2628609 3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide CAS No. 1385382-77-3

3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide

Cat. No.: B2628609
CAS No.: 1385382-77-3
M. Wt: 292.76
InChI Key: YKUMUFSGZAARAS-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-N-(4-cyanooxan-4-yl)propanamide is a specialized synthetic compound featuring a propanamide linker connecting a 4-chlorophenyl moiety and a 4-cyanooxan (tetrahydropyran) ring system. This molecular architecture is designed for research applications, particularly in medicinal chemistry and drug discovery. The chlorophenyl group is a common pharmacophore known to contribute to biological activity in various therapeutic agents, while the cyanooxan moiety provides structural constraint and potential for hydrogen bonding interactions. Compounds with similar structural features have demonstrated significant research value across multiple domains . Chlorophenyl-containing amide derivatives have been investigated as potential therapeutic agents for various conditions . Research indicates that cinnamamide derivatives featuring chlorophenyl groups show promise as tyrosinase inhibitors for investigating hyperpigmentation disorders . Furthermore, propanamide-based structures have been explored as cannabinoid-1 receptor inverse agonists for metabolic disorder research , and similar compounds have been studied as modulators of chloride channel function for respiratory conditions . The integration of the tetrahydropyran ring with a nitrile group in this compound enhances its potential as a versatile scaffold for structure-activity relationship studies in medicinal chemistry programs. This product is provided For Research Use Only (RUO) and is strictly prohibited for personal, pharmaceutical, cosmetic, or diagnostic use. Researchers should handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c16-13-4-1-12(2-5-13)3-6-14(19)18-15(11-17)7-9-20-10-8-15/h1-2,4-5H,3,6-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUMUFSGZAARAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a 4-chlorophenyl group and a cyanooxan moiety, which are critical for its biological activity. Understanding the molecular structure helps elucidate its interaction with biological targets.

Pharmacological Properties

Research has indicated that compounds similar to this compound exhibit significant pharmacological effects. Specifically, studies have shown that analogs can act as negative allosteric modulators (NAMs) of the cannabinoid receptor type 1 (CB1). This modulation is crucial in managing conditions such as addiction and anxiety disorders.

Key Findings:

  • CB1 Modulation: The compound has been identified as a potential CB1 receptor NAM, which can attenuate cocaine-seeking behaviors in animal models . This suggests therapeutic potential in substance use disorders.
  • Potency Variations: Variations in substituents on the phenyl ring affect potency. For instance, 3-chloro and 3-methyl substitutions enhance activity compared to their 4-position counterparts .

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure influence biological activity.

Substituent PositionEffect on Activity
3-position (Cl, Me)Increased potency at CB1
4-positionGenerally less potent than 3-position analogs

Study on Cocaine-Seeking Behavior

In a study evaluating the effects of various analogs, including those based on the structure of this compound, researchers found that certain compounds significantly reduced reinstatement of cocaine-seeking behavior in rats. The study highlighted the importance of specific structural features that enhance brain penetration and metabolic stability .

Metabolic Stability

Pharmacokinetic studies demonstrated that certain analogs exhibited excellent brain exposure with a brain/plasma ratio (Kp) of approximately 2.0, indicating favorable pharmacokinetics for central nervous system (CNS) activity . However, metabolic stability varied among analogs, influencing their therapeutic viability.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities:

Compound Name Substituent on Amide Nitrogen Key Functional Groups Molecular Weight (g/mol) References
3-(4-Chlorophenyl)-N-(4-cyanooxan-4-yl)propanamide 4-cyanooxan-4-yl (tetrahydropyran-4-carbonitrile) Chlorophenyl, nitrile, oxane ~306.8 (estimated)
SC211 (CHEMBL329228) 3-methoxyphenyl Chlorophenyl, piperazine, methoxy 443.9
3-Chloro-N-(4-methoxyphenyl)propanamide 4-methoxyphenyl Chlorophenyl, methoxy 227.7
N-(4-Chlorobenzyl)-2-cyano-3-[(4-methoxyphenyl)amino]propanamide 4-chlorobenzyl, 4-methoxyphenylamino Chlorophenyl, nitrile, methoxy 372.8
3-[(4-Chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide 2-methoxy-4-nitrophenyl Chlorophenyl, sulfanyl, nitro 366.8
Taranabant (CAS 701977-09-5) Complex substituent (triazolyl, trifluoromethylpyridinyl) Chlorophenyl, trifluoromethyl, cyano 515.9

Key Observations :

  • Cyanooxan vs. Methoxyphenyl: The cyanooxan group in the target compound introduces a rigid, oxygen-containing heterocycle and a nitrile group, which may enhance hydrogen-bonding interactions compared to the planar 4-methoxyphenyl group in 3-Chloro-N-(4-methoxyphenyl)propanamide .
  • Sulfanyl vs. Cyano: The sulfanyl group in 3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxy-4-nitrophenyl)propanamide introduces a sulfur atom, altering electronic properties and redox stability compared to the nitrile in the target compound .

Physicochemical and Crystallographic Properties

  • Crystal Packing and Hydrogen Bonding: In 3-Chloro-N-(4-methoxyphenyl)propanamide, N–H···O and C–H···O interactions stabilize the crystal lattice, with a C=O bond length of 1.2326 Å indicative of amide resonance.
  • Metabolic Stability: The nitrile group in both the target compound and N-(4-chlorobenzyl)-2-cyano-propanamide derivatives may resist oxidative metabolism, enhancing half-life compared to sulfanyl or methoxy analogs .

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